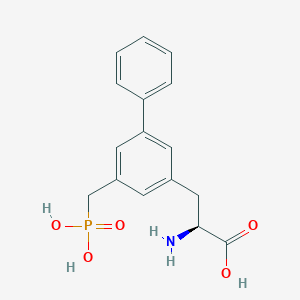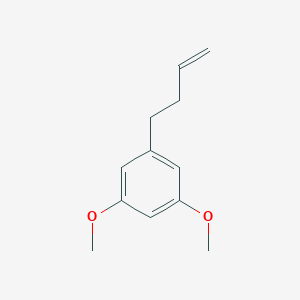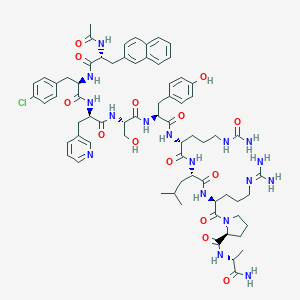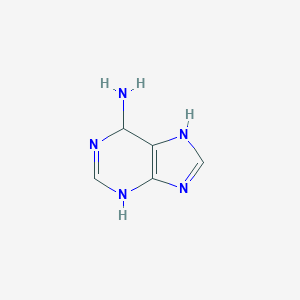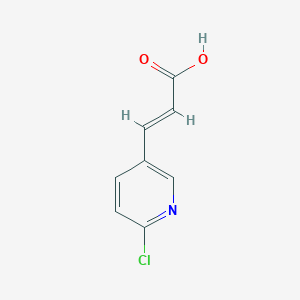
(E)-3-(6-Chloropyridin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves methods that can potentially be applied to (E)-3-(6-Chloropyridin-3-yl)acrylic acid. For instance, synthesis techniques have been described for compounds such as 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles and its derivatives through displacement reactions, highlighting methodologies that could be adapted for the target compound (Carta, Sanna, & Bacchi, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid has been analyzed using X-ray diffraction techniques, providing insights into the arrangement of atoms and the geometry of the molecules. Such studies have laid the foundation for understanding the molecular configuration and bonding patterns which are crucial for determining the reactivity and properties of the compound (Guo, Chen, & Duan, 2012).
Chemical Reactions and Properties
Chemical reactions involving (E)-3-(6-Chloropyridin-3-yl)acrylic acid derivatives emphasize the compound's reactivity towards different reagents and conditions. The transformations often involve nucleophilic substitutions and addition reactions that modify the functional groups, leading to a wide range of derivatives with diverse chemical properties (Shen, Huang, Diao, & Lei, 2012).
Physical Properties Analysis
The physical properties of compounds closely related to (E)-3-(6-Chloropyridin-3-yl)acrylic acid, such as solubility, melting points, and crystalline structures, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (Allan, Paton, Turvey, Bowley, & Gerrard, 1988).
Chemical Properties Analysis
The chemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid and its analogs are characterized by their reactivity patterns, stability under various conditions, and interactions with other chemical species. Studies on similar compounds provide a basis for predicting the behavior of (E)-3-(6-Chloropyridin-3-yl)acrylic acid in chemical reactions, which is crucial for its application in organic synthesis and material science (Hamad & Hashem, 2000).
Applications De Recherche Scientifique
Photophysical Properties and Proton Transfer
Research on hydrogen bonding compounds related to acrylic acid derivatives, such as (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, has revealed insights into excited-state intramolecular proton transfer. These compounds exhibit dual emission and are sensitive to solvent polarity, indicating potential applications in photophysical studies and sensor development (Guo, Chen, & Duan, 2012).
Polymer Science and Solubility
Studies on polythiophene derivatives, including poly(3-thiophen-3-yl acrylic acid), combine theoretical and experimental approaches to understand their structural and electronic properties. These polymers' solubility in polar solvents and their potential applications in electronic and photovoltaic devices highlight the versatility of acrylic acid derivatives in materials science (Bertran et al., 2008).
Corrosion Inhibition
Chromone-3-acrylic acid derivatives have been investigated for their role in corrosion inhibition on low alloy steel. The study combines experimental techniques with theoretical modeling, demonstrating these compounds' effectiveness in protecting metals against corrosion, suggesting applications in materials engineering and preservation (Kumar et al., 2017).
Cell Mechanobiology
In cell mechanobiology research, acrylic acid derivatives have been used to functionalize polyacrylamide substrates. These functionalized substrates offer precise control over cellular microenvironments, aiding in the study of cell behavior in response to mechanical stimuli (Poellmann & Wagoner Johnson, 2013).
Fluorescent Probes
Acrylic acid derivatives have also been employed in designing fluorescent probes for sensing biomolecules, such as cysteine. The development of these probes illustrates the potential of acrylic acid derivatives in bioanalytical chemistry, offering tools for detecting and studying biological molecules in complex environments (Dai et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCOZQLIBKEIAJ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-Chloropyridin-3-yl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

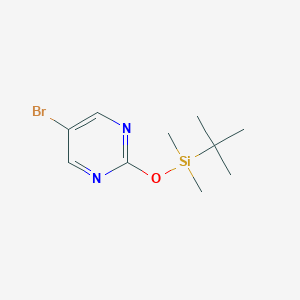
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
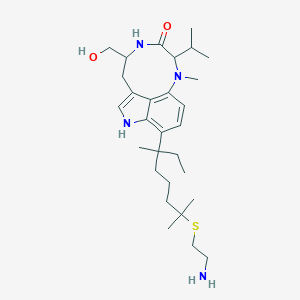
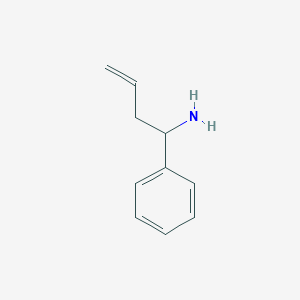
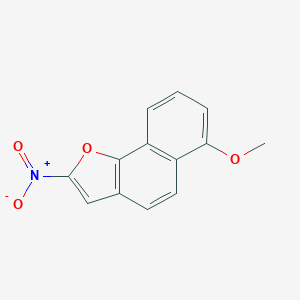
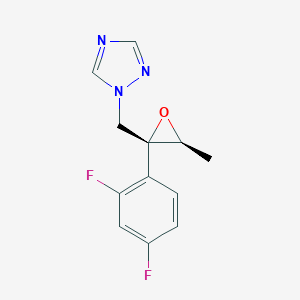
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
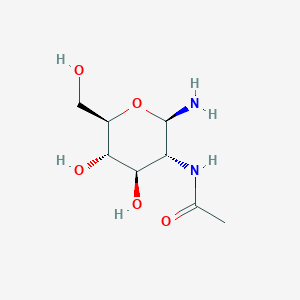
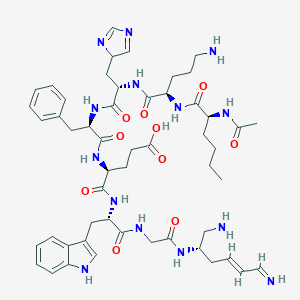
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
